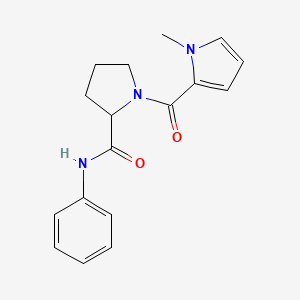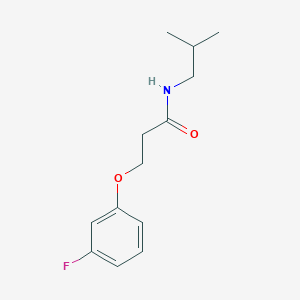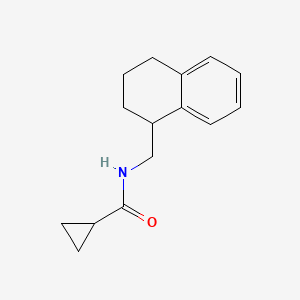![molecular formula C14H20N2O2 B7517221 2-methyl-N-[(4-methylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7517221.png)
2-methyl-N-[(4-methylphenyl)methyl]morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[(4-methylphenyl)methyl]morpholine-4-carboxamide is a chemical compound that has been used in scientific research for various purposes. It is a morpholine derivative that has shown potential as a pharmacological agent. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 2-methyl-N-[(4-methylphenyl)methyl]morpholine-4-carboxamide has been studied extensively. It has been found to act as an inhibitor of the enzyme histone deacetylase (HDAC). HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-methyl-N-[(4-methylphenyl)methyl]morpholine-4-carboxamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit cell proliferation. It has also been found to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 2-methyl-N-[(4-methylphenyl)methyl]morpholine-4-carboxamide in lab experiments is its potent antitumor activity. It can inhibit the growth of cancer cells at low concentrations, making it a potential drug candidate for cancer treatment. However, the compound has some limitations, such as its poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Future Directions
The potential of 2-methyl-N-[(4-methylphenyl)methyl]morpholine-4-carboxamide for future research is vast. Some of the possible future directions include:
1. Further studies on the compound's mechanism of action and its interaction with HDACs.
2. Studies on the compound's potential as an anti-inflammatory and analgesic agent.
3. Development of new synthetic methods to improve the compound's solubility and bioavailability.
4. Studies on the compound's pharmacokinetics and toxicity in animal models.
5. Studies on the compound's potential as a drug candidate for other diseases such as neurodegenerative diseases and autoimmune diseases.
Conclusion:
In conclusion, 2-methyl-N-[(4-methylphenyl)methyl]morpholine-4-carboxamide is a chemical compound that has shown potential as a pharmacological agent in scientific research. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. The compound has potent antitumor activity and can inhibit the growth of cancer cells. Further research is needed to explore its potential for future drug development and other scientific applications.
Synthesis Methods
The synthesis of 2-methyl-N-[(4-methylphenyl)methyl]morpholine-4-carboxamide has been achieved using different methods. One of the common methods involves the reaction of 4-methylbenzylamine with 2-methylmorpholine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
2-methyl-N-[(4-methylphenyl)methyl]morpholine-4-carboxamide has been used in various scientific research applications. One of the significant areas of research has been its potential as a drug candidate for the treatment of various diseases. Studies have shown that the compound has potent antitumor activity and can inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory and analgesic agent.
properties
IUPAC Name |
2-methyl-N-[(4-methylphenyl)methyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-3-5-13(6-4-11)9-15-14(17)16-7-8-18-12(2)10-16/h3-6,12H,7-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQNCEORXFDOSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)NCC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[(4-methylphenyl)methyl]morpholine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-bromo-2-fluorophenyl)methyl]-2-methylpropanamide](/img/structure/B7517141.png)

![N-[1-(3-bromophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B7517153.png)
![N-[1-(3-bromophenyl)ethyl]propanamide](/img/structure/B7517165.png)

![1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]acetyl]imidazolidin-2-one](/img/structure/B7517200.png)

![N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7517210.png)
![3-[(4-Fluorophenyl)sulfanylmethyl]pyridine](/img/structure/B7517224.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]benzamide](/img/structure/B7517232.png)
![3-[(2-Fluorophenyl)sulfanylmethyl]pyridine](/img/structure/B7517240.png)

![N-[(2,4-dimethylphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7517255.png)
